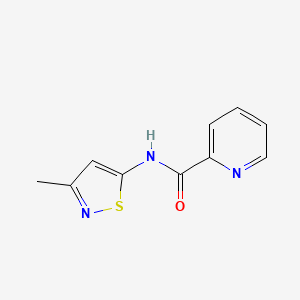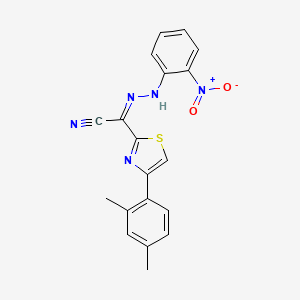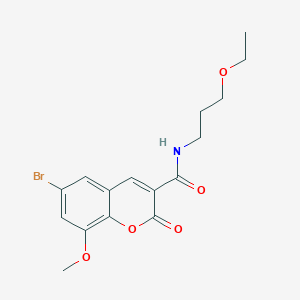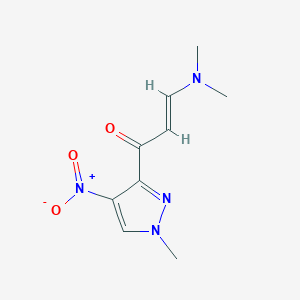
N-(3-methylisothiazol-5-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methylisothiazol-5-yl)picolinamide is a useful research compound. Its molecular formula is C10H9N3OS and its molecular weight is 219.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
N-(3-methylisothiazol-5-yl)picolinamide interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to be involved in the bioactivation process mediated by cytochrome P450 enzymes, including cytochrome P450 3A4, 1A2, and 2D6 in humans, and cytochrome P450 2A2, 3A1, and 3A2 in rats . This interaction suggests that this compound may play a role in drug metabolism and detoxification processes.
Cellular Effects
The effects of this compound on cells and cellular processes are not fully understood yet. It is known that the compound can influence cell function through its interactions with various biomolecules. For example, it has been shown to exhibit high in vitro NADPH-dependent covalent binding to microsomal proteins , which could potentially impact cellular signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its bioactivation to a chemically reactive intermediate. This process is mediated by cytochrome P450 enzymes and results in the formation of a glutathione conjugate . The glutathione conjugation occurs on the 4-C position of the isothiazole ring . This mechanism of bioactivation via sulfur oxidation followed by glutathione attack at the 4-position with subsequent loss of water results in the formation of the glutathione conjugate .
Metabolic Pathways
This compound is involved in metabolic pathways mediated by cytochrome P450 enzymes These enzymes play a crucial role in drug metabolism and detoxification processes
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-7-6-9(15-13-7)12-10(14)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCXWDMETIHYCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2396148.png)
![2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2396151.png)

![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2396153.png)
![5-benzyl-N-(4,5-dihydrothiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2396156.png)
![tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B2396157.png)


![3-(3,4-Dimethylphenyl)-8-(thiophen-2-ylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2396164.png)
![6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B2396165.png)
![4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2396166.png)

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2396169.png)
![2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B2396170.png)
